Bienvenue dans la boutique en ligne BenchChem!

1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Medicinal Chemistry Positional Isomer Differentiation Chemical Procurement

1-(2-Chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic small molecule (MW 292.72 Da; formula C13H13ClN4O2) belonging to the pyridazinone-urea hybrid class. The compound features a 6-oxopyridazin-1(6H)-yl moiety linked via an ethyl spacer to a urea group substituted with an ortho-chlorophenyl ring.

Molecular Formula C13H13ClN4O2
Molecular Weight 292.72
CAS No. 1105232-31-2
Cat. No. B2839263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
CAS1105232-31-2
Molecular FormulaC13H13ClN4O2
Molecular Weight292.72
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCCN2C(=O)C=CC=N2)Cl
InChIInChI=1S/C13H13ClN4O2/c14-10-4-1-2-5-11(10)17-13(20)15-8-9-18-12(19)6-3-7-16-18/h1-7H,8-9H2,(H2,15,17,20)
InChIKeyOACZFTDFQSTRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105232-31-2): Structural Baseline and Compound Class Identity for Procurement Decisions


1-(2-Chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic small molecule (MW 292.72 Da; formula C13H13ClN4O2) belonging to the pyridazinone-urea hybrid class . The compound features a 6-oxopyridazin-1(6H)-yl moiety linked via an ethyl spacer to a urea group substituted with an ortho-chlorophenyl ring. Pyridazinone-containing ureas are recognized scaffolds in medicinal chemistry for their potential to engage diverse biological targets, including cyclooxygenase enzymes (COX-2), p38 MAP kinase, and monoamine oxidases [1]. This compound is offered primarily as a research-grade building block (typically ≥95% purity) by specialty chemical suppliers, and its selection over close structural analogs should be driven by the specific electronic and steric properties conferred by the ortho-chloro substitution pattern [1].

Why Generic Pyridazinone-Urea Substitution Fails: Critical Differentiation Drivers for 1-(2-Chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105232-31-2)


Pyridazinone-urea hybrids sharing the C13H13ClN4O2 formula are not interchangeable due to divergent electrostatic surface potentials, target engagement profiles, and pharmacokinetic liabilities driven by subtle substitution changes. The ortho-chlorophenyl orientation in the target compound introduces a distinct dihedral angle between the aromatic ring and the urea plane compared to meta- or para-substituted analogs, altering hydrogen-bonding capacity and steric accessibility of the urea pharmacophore [1]. Furthermore, the absence of a substituent at the pyridazinone 3-position preserves conformational flexibility around the ethyl linker, whereas 3-aryl-substituted analogs (e.g., 3-thiophenyl or 3-phenyl derivatives) restrict rotation and modify the spatial relationship between the pyridazinone and urea moieties [2]. Generic substitution without explicit comparative binding, functional, or ADME data can therefore lead to divergent biological outcomes even within this narrow chemical series, underscoring the need for product-specific verification before procurement [2].

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (1105232-31-2): Head-to-Head and Class-Level Comparisons


Ortho- vs. Meta-Chlorophenyl Urea: Distinct ChEMBL and Supplier Catalog Identity Confirms Non-Interchangeability (CAS 1105232-31-2 vs. 1105232-25-4)

The target compound (2-chlorophenyl, CAS 1105232-31-2) and its meta-substituted positional isomer (3-chlorophenyl, CAS 1105232-25-4) share an identical molecular formula and mass but are catalogued as distinct chemical entities with separate CAS registrations, independent supplier listings, and divergent computed physicochemical profiles . The ortho-chloro substituent in the target compound is expected to exert a greater steric influence on the urea NH group, potentially reducing solvent accessibility and altering hydrogen-bond donor strength relative to the meta-substituted analog. While no direct comparative IC50 data from a single study are available, the two isomers are treated as separate SKU items by suppliers and would require independent analytical validation (e.g., HPLC retention time, melting point) for procurement identity confirmation .

Medicinal Chemistry Positional Isomer Differentiation Chemical Procurement

Pyridazinone Scaffold vs. Triazole Scaffold: Divergent Biological Target Engagement Among Molecular Formula Isomers (C13H13ClN4O2, MW 292.72)

The target compound shares the molecular formula C13H13ClN4O2 with PKF050-638 (CAS 528893-52-9), a 1,2,4-triazole-containing HIV-1 Rev inhibitor with a reported IC50 of 0.04 μM against CRM1-mediated Rev nuclear export . However, the two compounds possess fundamentally different core scaffolds (pyridazinone vs. triazole) and are expected to engage entirely distinct biological targets. PKF050-638 has demonstrated validated, quantitative activity in a defined biochemical pathway, whereas the target pyridazinone-urea compound belongs to a chemotype more commonly associated with COX-2 and kinase inhibition . This scaffold divergence illustrates that even isomeric compounds sharing identical molecular formula and mass require product-specific validation and cannot be substituted based on formula matching alone .

Scaffold Hopping Target Selectivity Chemical Biology

BindingDB Enzyme Inhibition Data for a Closely Related Pyridazinone Analog: Baseline Activity Context for the Target Chemotype

A structurally related compound (BDBM185645; US9161922, Table 1, Compound 11) featuring a pyridazinone-urea core demonstrated an IC50 of 1.10 × 10^4 nM (11 μM) against bovine membrane primary amine oxidase at pH 7.2 and 30°C [1]. While this compound is not identical to the target molecule, it establishes a quantitative baseline for the pyridazinone-urea chemotype's enzyme inhibition capacity. The target compound, bearing an ortho-chlorophenyl substituent, may exhibit altered potency due to the electron-withdrawing and steric effects of the chlorine atom, but direct comparative data are currently absent from the published literature. This known analog data point provides a reference expectation for researchers planning enzyme inhibition screens with the target compound [1].

Enzyme Inhibition Binding Affinity Benchmarking

Class-Level COX-2 Inhibition Potential vs. Approved COX-2 Inhibitors: Pyridazinone Chemotype Benchmarking

Pyridazine-based sulfonamide and pyridazinone derivatives have demonstrated COX-2 inhibition with IC50 values ranging from 0.05 to 0.14 mM (50–140 μM) in various in vitro enzyme assays, as reported for structurally related analogs . In contrast, clinically approved COX-2 inhibitors such as celecoxib exhibit IC50 values in the nanomolar range (e.g., celecoxib IC50 = 0.04 μM for COX-2). The target compound, as a pyridazinone-urea hybrid lacking the sulfonamide pharmacophore typical of potent COX-2 inhibitors, is anticipated to fall within the moderate micromolar potency range characteristic of its chemotype class. No direct COX-2 inhibition data for the specific target compound are available, and procurement for anti-inflammatory target screening should be benchmarked against this class-level potency expectation [1].

COX-2 Inhibition Anti-inflammatory Chemotype Comparison

3-Unsubstituted vs. 3-Aryl-Substituted Pyridazinone Analogs: Conformational Flexibility as a Differentiation Parameter

A close analog, 1-(2-chlorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea, which differs from the target compound only by a thiophen-2-yl substituent at the pyridazinone 3-position, has been reported to exhibit IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells . The target compound (CAS 1105232-31-2) lacks this 3-substituent, retaining a hydrogen atom at the 3-position of the pyridazinone ring. This structural difference is expected to significantly alter both the conformational landscape of the ethyl linker and the electronic distribution of the pyridazinone ring, potentially affecting target binding and cellular activity. However, no direct comparative anticancer data for the target compound are available, and the 6.2 μM value from the 3-thiophenyl analog should be interpreted as an upper-bound activity reference for the 3-unsubstituted chemotype, not as a direct potency prediction .

Conformational Analysis Structure-Activity Relationship Pyridazinone Series

Physicochemical Differentiation: Ortho-Chlorophenyl LogP and Hydrogen-Bonding Profile vs. Des-Chloro and Para-Substituted Analogs

The ortho-chlorophenyl substituent in the target compound confers distinct physicochemical properties compared to des-chloro (unsubstituted phenyl) and para-chlorophenyl analogs within the pyridazinone-urea series. The 2-chlorophenyl group is expected to increase lipophilicity (estimated ΔLogP ≈ +0.7–0.9 relative to the unsubstituted phenyl analog based on Hansch fragment constants for aromatic chlorine) while the ortho position introduces steric hindrance that may reduce the effective hydrogen-bond donor capacity of the adjacent urea NH [1]. Compared to the para-chlorophenyl analog (CAS not explicitly identified), the ortho-substituted isomer is predicted to exhibit a lower topological polar surface area (TPSA) due to intramolecular shielding effects, potentially enhancing passive membrane permeability [1][2]. These property differences, while not confirmed by direct experimental logP or permeability measurements for the target compound, are well-established in medicinal chemistry and suggest that the 2-chlorophenyl isomer may offer a distinct pharmacokinetic profile for cellular assays relative to des-chloro or para-substituted analogs [2].

Physicochemical Properties Lipophilicity Permeability

Recommended Research Application Scenarios for 1-(2-Chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (1105232-31-2) Based on Current Evidence


Positional Isomer Selectivity Studies: Ortho- vs. Meta-Chlorophenyl Pyridazinone-Urea SAR Exploration

Researchers investigating structure-activity relationships (SAR) within the pyridazinone-urea series can procure CAS 1105232-31-2 alongside CAS 1105232-25-4 (3-chlorophenyl isomer) to systematically evaluate the impact of chlorine position on target binding, cellular potency, and metabolic stability. The well-defined positional isomer pair enables rigorous SAR studies where all other structural variables (molecular mass, formula, pyridazinone-ethyl-urea core) are held constant .

Pyridazinone Scaffold Validation in COX-2 or Kinase Inhibition Screening Cascades

Given the established association of pyridazinone derivatives with COX-2 enzyme inhibition (class-level IC50 range: 50–140 μM) and kinase modulation, this compound can serve as a 3-unsubstituted pyridazinone reference standard in medium-throughput screening cascades. Its procurement is appropriate for laboratories seeking to benchmark the activity of novel pyridazinone analogs against a core scaffold that lacks additional 3-position substituents, which may simplify interpretation of initial hit-finding data .

Conformational Analysis and Molecular Modeling Studies on Pyridazinone-Urea Linker Flexibility

The absence of a substituent at the pyridazinone 3-position in CAS 1105232-31-2 preserves maximal conformational freedom around the ethyl linker connecting the pyridazinone and urea moieties. This compound is therefore well-suited for computational chemistry studies (e.g., molecular dynamics simulations, torsion scan analyses) aimed at understanding how 3-substitution patterns alter the conformational ensemble and, consequently, the pharmacophoric presentation of the urea hydrogen-bond donor/acceptor groups .

Ortho-Chlorophenyl Pharmacokinetic Probe in Cellular Permeability and Metabolic Stability Assays

The ortho-chlorophenyl group in CAS 1105232-31-2 is predicted to confer distinct lipophilicity and membrane permeability properties compared to des-chloro or para-substituted pyridazinone-urea analogs. Researchers can employ this compound as a permeability probe in Caco-2 or PAMPA assays to experimentally quantify how ortho-chlorine substitution affects passive diffusion, informing future lead optimization campaigns where halogen position is a key design variable [1].

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.